molecular formula C9H10FNO B13007236 2-(Dimethylamino)-6-fluorobenzaldehyde

2-(Dimethylamino)-6-fluorobenzaldehyde

Cat. No.: B13007236
M. Wt: 167.18 g/mol
InChI Key: DDJILIYEOWTENT-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-fluorobenzaldehyde is an organic compound with the molecular formula C9H10FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the 2-position and a fluorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-fluorobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-(Dimethylamino)benzaldehyde with a fluorinating agent. For instance, the fluorination can be carried out using Selectfluor, a widely used electrophilic fluorinating reagent, under mild conditions. The reaction typically proceeds at room temperature in an organic solvent such as acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The starting materials, 2-(Dimethylamino)benzaldehyde and the fluorinating agent, are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(Dimethylamino)-6-fluorobenzoic acid.

    Reduction: 2-(Dimethylamino)-6-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-6-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a fluorescent probe for studying biological systems due to its unique photophysical properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can lead to changes in the structure and function of the target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)benzaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.

    6-Fluorobenzaldehyde: Lacks the dimethylamino group, affecting its chemical behavior and applications.

    2-(Dimethylamino)-5-fluorobenzaldehyde: Similar structure but with the fluorine atom at the 5-position, leading to different steric and electronic effects.

Uniqueness

2-(Dimethylamino)-6-fluorobenzaldehyde is unique due to the presence of both the dimethylamino group and the fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

2-(dimethylamino)-6-fluorobenzaldehyde

InChI

InChI=1S/C9H10FNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-6H,1-2H3

InChI Key

DDJILIYEOWTENT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)F)C=O

Origin of Product

United States

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